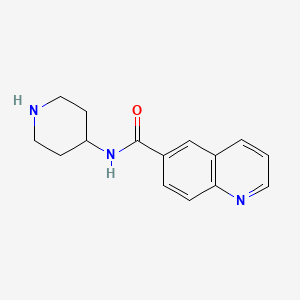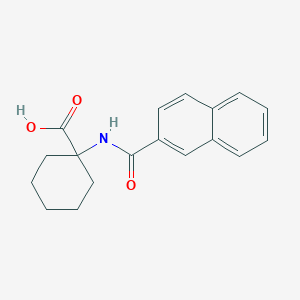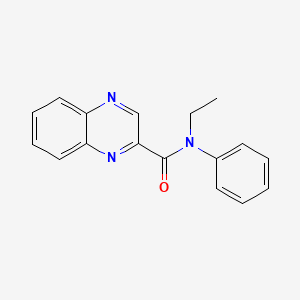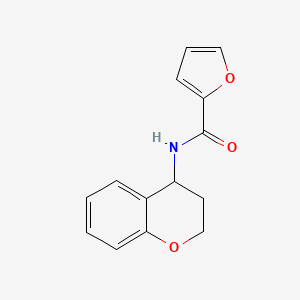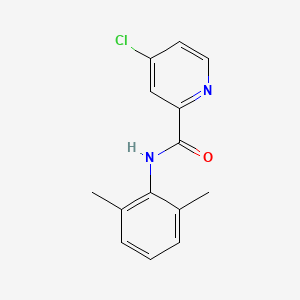
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide, also known as CDC7 inhibitor, is a small molecule that has gained attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and is being studied for its potential use in cancer treatment. In
Wirkmechanismus
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase is a critical regulator of DNA replication in cancer cells. It phosphorylates key proteins involved in DNA replication, such as MCM2-7, which is essential for the initiation of DNA replication. Inhibition of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase leads to a decrease in the phosphorylation of MCM2-7, which results in the inhibition of DNA replication and ultimately, cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide have been extensively studied. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and ultimately, induce cell death. In addition, it has been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide is its specificity for 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase. This compound has been shown to selectively inhibit 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide. One direction is to explore its potential use in combination therapy with other cancer drugs. Another direction is to study its efficacy in animal models of cancer. In addition, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Conclusion
In conclusion, 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a promising candidate for cancer treatment. Its specificity for 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase and low toxicity profile make it an attractive option for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide in cancer treatment.
Synthesemethoden
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 2,6-dimethylpyridine-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,6-dimethylphenylamine to form the amide. Finally, the amide is chlorinated using phosphorus oxychloride to produce the final product. The yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase, which is essential for DNA replication in cancer cells. Inhibition of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase leads to cell cycle arrest and ultimately, cell death. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting tumor growth.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-3-5-10(2)13(9)17-14(18)12-8-11(15)6-7-16-12/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSQLLJGALGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)
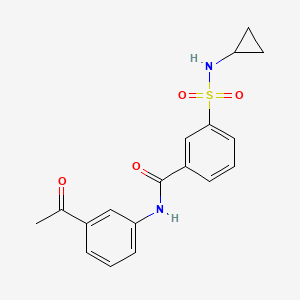
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)
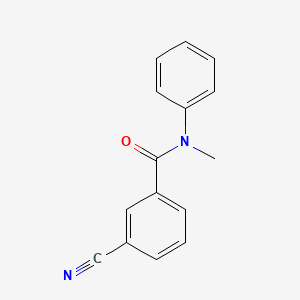
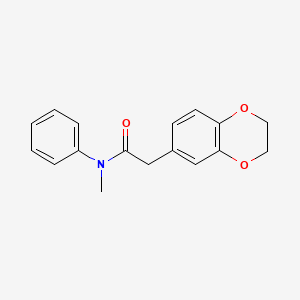
![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)
